molecular formula C6H6BrClS B6157372 3-bromo-5-(chloromethyl)-2-methylthiophene CAS No. 1603106-34-8

3-bromo-5-(chloromethyl)-2-methylthiophene

Cat. No.: B6157372
CAS No.: 1603106-34-8
M. Wt: 225.5
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Description

3-Bromo-5-(chloromethyl)-2-methylthiophene is a heterocyclic organic compound that contains a thiophene ring substituted with bromine, chloromethyl, and methyl groups. Thiophene derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-(chloromethyl)-2-methylthiophene typically involves the bromination and chloromethylation of 2-methylthiophene. One common method includes:

    Bromination: 2-Methylthiophene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3-position.

    Chloromethylation: The brominated product is then subjected to chloromethylation using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(chloromethyl)-2-methylthiophene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride in ether solvents under an inert atmosphere.

Major Products

    Nucleophilic Substitution: Substituted thiophene derivatives with various functional groups.

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: 2-Methylthiophene derivatives with hydrogen replacing the bromine atom.

Scientific Research Applications

3-Bromo-5-(chloromethyl)-2-methylthiophene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 3-bromo-5-(chloromethyl)-2-methylthiophene depends on its specific application. In biological systems, it may interact with cellular targets through covalent bonding or non-covalent interactions, affecting various biochemical pathways. For example, its antimicrobial activity could involve the disruption of bacterial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-chloro-2-methylaniline: Another brominated and chlorinated heterocyclic compound with different functional groups.

    2-Bromo-5-methylaniline: Lacks the chloromethyl group but shares the bromine and methyl substitutions.

    5-Bromo-2-fluoro-4-methylaniline: Contains a fluorine atom instead of a chloromethyl group.

Uniqueness

3-Bromo-5-(chloromethyl)-2-methylthiophene is unique due to the presence of both bromine and chloromethyl groups on the thiophene ring, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of various functionalized thiophene derivatives.

Properties

CAS No.

1603106-34-8

Molecular Formula

C6H6BrClS

Molecular Weight

225.5

Purity

95

Origin of Product

United States

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